Hydrogen-Bond Donor Count: Fundamental Polarity Differentiation from N-Phenyl Analogs
The target compound presents 2 hydrogen-bond donors (HBD), whereas the commonly referenced N-phenyl analog N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide has only 1 HBD (the amide NH) . This difference exceeds the threshold typically considered significant for oral drug-likeness (Rule of 5) and directly impacts membrane permeability and target–ligand hydrogen-bond networks. For reference, the structurally unencumbered free NH benzimidazole has been shown in molecular docking studies on related scaffolds to engage in critical H-bond contacts with active-site residues (e.g., PHE106 and TYR67 in the anticancer target context) that are sterically impossible for N-phenyl-substituted analogs [1].
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | 2 HBD (benzimidazole NH + amide NH) |
| Comparator Or Baseline | N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide: 1 HBD (amide NH only; benzimidazole nitrogen blocked by phenyl) |
| Quantified Difference | Δ = +1 HBD; represents a 100% increase in H-bond donor capacity relative to the N-phenyl analog |
| Conditions | Calculated from chemical structure; corroborated by ChemScene TPSA and H-donor data |
Why This Matters
HBD count is a critical filter in lead optimization; a change of 1 HBD can alter oral bioavailability probability by >10%, making this compound a distinct tool for SAR exploration compared to N-alkyl/aryl analogs.
- [1] V. Naveen Kumar, Muralasetti Nookaraju, Kumara Swamy Jella. Rational design, synthesis, and anti-cancer evaluation of amide derivatives of 1,3,4-Thiadiazole benzimidazoles. Results in Chemistry, 2024, 10, 101718. (Docking interactions of related compound 13a with PHE106 and TYR67 via NH and O groups.) View Source
